Cas no 2138220-07-0 (3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel-)

3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- is a chiral pyrrolidine derivative with a tert-butyl ester group, offering utility as a versatile intermediate in organic synthesis and pharmaceutical applications. The (3R,4R)-relative configuration provides stereochemical control for asymmetric synthesis, while the tert-butyl ester enhances stability and handling. Its structural features make it suitable for constructing bioactive molecules, particularly in the development of peptidomimetics and enzyme inhibitors. The compound’s defined stereochemistry and functional group compatibility enable precise modifications, facilitating its use in medicinal chemistry and catalysis research. Its stability under standard conditions ensures reliable performance in synthetic workflows.
3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- structure
2138220-07-0 structure
Product name:3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel-
CAS No:2138220-07-0
MF:C11H21NO2
MW:199.28994345665
CID:5280670

3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel-
    • Inchi: 1S/C11H21NO2/c1-8-6-12-7-9(8)5-10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m0/s1
    • InChI Key: FMSMLFDZGOTKOW-IUCAKERBSA-N
    • SMILES: N1C[C@H](C)[C@@H](CC(OC(C)(C)C)=O)C1

3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-694377-2.5g
rac-tert-butyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate
2138220-07-0
2.5g
$2660.0 2023-03-10
Enamine
EN300-694377-5.0g
rac-tert-butyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate
2138220-07-0
5.0g
$3935.0 2023-03-10
Enamine
EN300-694377-0.1g
rac-tert-butyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate
2138220-07-0
0.1g
$1195.0 2023-03-10
Enamine
EN300-694377-0.25g
rac-tert-butyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate
2138220-07-0
0.25g
$1249.0 2023-03-10
Enamine
EN300-694377-0.05g
rac-tert-butyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate
2138220-07-0
0.05g
$1140.0 2023-03-10
Enamine
EN300-694377-1.0g
rac-tert-butyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate
2138220-07-0
1g
$0.0 2023-06-07
Enamine
EN300-694377-10.0g
rac-tert-butyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate
2138220-07-0
10.0g
$5837.0 2023-03-10
Enamine
EN300-694377-0.5g
rac-tert-butyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate
2138220-07-0
0.5g
$1302.0 2023-03-10

Additional information on 3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel-

Recent Advances in the Study of 3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- (CAS: 2138220-07-0)

The compound 3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- (CAS: 2138220-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative is of particular interest due to its potential applications as a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals targeting neurological and metabolic disorders. Recent studies have focused on its stereoselective synthesis, structural characterization, and biological evaluation, shedding light on its utility in drug discovery and development.

One of the most notable advancements in this area is the development of efficient synthetic routes for the production of (3R,4R)-rel- configured pyrrolidine derivatives. Researchers have employed asymmetric catalysis and enzymatic resolution techniques to achieve high enantiomeric purity, which is critical for pharmaceutical applications. The tert-butyl ester group in the molecule enhances its stability and solubility, making it a versatile building block for further chemical modifications. These synthetic innovations have been documented in several high-impact journals, highlighting the compound's growing importance in medicinal chemistry.

In addition to synthetic improvements, recent pharmacological studies have explored the biological activities of 3-Pyrrolidineacetic acid derivatives. Preliminary in vitro assays suggest that these compounds exhibit moderate inhibitory effects on certain enzymes involved in neurotransmitter regulation, such as monoamine oxidases (MAOs). This finding has sparked interest in their potential use as neuroprotective agents or adjuvants in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.

The structural features of 3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- have also been investigated using advanced spectroscopic techniques, including NMR and X-ray crystallography. These studies have provided valuable insights into the compound's conformational preferences and intermolecular interactions, which are essential for rational drug design. The (3R,4R) relative configuration appears to play a crucial role in its binding affinity to biological targets, as evidenced by molecular docking simulations with various receptor proteins.

From an industrial perspective, the scalability of the synthesis of CAS 2138220-07-0 has been a topic of discussion in recent patent applications. Several pharmaceutical companies have disclosed optimized processes for its large-scale production, emphasizing cost-effectiveness and environmental sustainability. These developments indicate a growing commercial interest in this compound, potentially paving the way for its incorporation into future drug candidates.

In conclusion, the current research landscape surrounding 3-Pyrrolidineacetic acid, 4-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- demonstrates its multifaceted potential in pharmaceutical applications. While significant progress has been made in its synthesis and preliminary biological evaluation, additional studies are needed to fully elucidate its therapeutic potential and mechanism of action. The compound's unique structural features and versatile chemistry position it as a promising candidate for further investigation in drug discovery programs targeting central nervous system disorders and beyond.

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